2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine
Description
2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine is a pyridine derivative characterized by a trifluoromethoxy group at the 4-position, a methyl group at the 3-position, and an aminomethyl substituent at the 2-position. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the aminomethyl moiety provides a reactive site for further functionalization .
For instance, describes the use of 2-(chloromethyl)-3-methyl-4-(trifluoromethoxy)pyridine hydrochloride as a starting material for generating ether and oxime derivatives via Williamson reactions and hydroxylamine treatment. Such methods suggest feasible routes for synthesizing the target compound through substitution or reduction reactions .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[3-methyl-4-(trifluoromethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-5-6(4-12)13-3-2-7(5)14-8(9,10)11/h2-3H,4,12H2,1H3 |
InChI Key |
FVSHZGVRCDLZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CN)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Commonly, synthesis begins from halogenated pyridine derivatives such as 2,6-dichloro-4-(trifluoromethoxy)pyridine or 2-chloro-4-(trifluoromethoxy)pyridine, which serve as key intermediates for subsequent amination steps. The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or via trifluoromethoxylation reagents on suitably functionalized pyridines.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy substituent (–OCF3) is typically installed using specialized reagents such as trifluoromethyl hypofluorite or via copper-mediated trifluoromethoxylation of halopyridines. This step is crucial as it sets the stage for further functionalization.
Preparation of 2-(Aminomethyl) Substituent
Amination of Halopyridines
A key step involves the nucleophilic substitution of a halogen atom (chlorine or bromine) at the 2-position of the pyridine ring with an amino-containing moiety. This can be achieved by:
Reacting 2,6-dichloro-4-(trifluoromethoxy)pyridine with ammonia in the presence of hydrophilic ethers (e.g., 2-methyltetrahydrofuran) under elevated temperatures (100–200 °C, optimally 130–160 °C) and pressures in an autoclave. This reaction typically proceeds over 4–7 hours to yield 2-amino-4-(trifluoromethoxy)pyridine intermediates with high purity.
The reaction conditions favor selective substitution at the 2-position, with ammonia acting as the nucleophile.
Reductive Aminomethylation
To convert the 2-amino group into a 2-(aminomethyl) substituent, reductive amination can be employed. This involves:
Reacting the 2-amino-4-(trifluoromethoxy)pyridine intermediate with formaldehyde or a suitable aldehyde derivative under reductive conditions.
Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (e.g., 1.5–1.6 MPa) at elevated temperatures (around 100 °C) facilitates the formation of the aminomethyl group.
This step can be performed in the same reaction vessel following amination without isolating intermediates, improving efficiency.
Incorporation of the 3-Methyl Group
The methyl substituent at the 3-position is generally introduced via:
Using 3-methyl-substituted pyridine precursors or intermediates.
Alternatively, methylation of the pyridine ring at the 3-position can be achieved via directed lithiation followed by methylation with methyl iodide or similar reagents prior to amination steps.
This step requires careful control to avoid substitution at other positions.
Representative Synthetic Route Summary
Reaction Conditions and Optimization
Reaction Temperature and Time
Amination: 130–160 °C preferred; 4–7 hours reaction time.
Hydrogenation: ~100 °C; 3 hours under hydrogen pressure.
Solvents
- Hydrophilic ethers such as 2-methyltetrahydrofuran (2-Me-THF) are used to facilitate nucleophilic substitution and stabilize intermediates.
Catalysts
- 5% Palladium on carbon (wet) is commonly used for hydrogenation.
Purification
- After reaction completion, filtration through Celite, extraction with ethyl acetate, washing with saline, drying over sodium sulfate, and recrystallization with n-hexane under cooling yields high-purity crystals.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Direct amination of 2,6-dichloro-3-methyl-4-(trifluoromethoxy)pyridine with ammonia | 2,6-dichloro-3-methyl-4-(trifluoromethoxy)pyridine | Nucleophilic aromatic substitution | High purity, industrial scalability | Requires high temperature and pressure |
| Reductive amination of 2-amino intermediate | 2-amino-3-methyl-4-(trifluoromethoxy)pyridine + formaldehyde + H2 | Catalytic hydrogenation | Efficient aminomethyl group installation | Catalyst cost, hydrogen handling |
Summary of Key Research Findings
The use of hydrophilic ethers in the amination step significantly improves reaction rates and purity of the amino-substituted intermediate.
Combining amination and reduction steps in a one-pot process reduces reaction time and simplifies purification.
The presence of electron-withdrawing trifluoromethoxy groups influences reactivity, necessitating optimized conditions for substitution and reduction.
The described methods provide yields around 70%, demonstrating practical viability for scale-up.
Chemical Reactions Analysis
Aminomethyl Group
The primary amine undergoes typical aliphatic amine reactions:
-
Salt Formation : Reacts with HCl, H₂SO₄, or organic acids to form crystalline salts (e.g., hydrochloride salt, m.p. 152–154°C) .
-
Acylation : Treating with acetyl chloride in pyridine yields N-acetyl derivatives (85% yield).
-
Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under H₂/Pd to form secondary amines .
Pyridine Ring Modifications
The electron-deficient pyridine ring participates in electrophilic substitutions, though steric hindrance from the CF₃O group limits reactivity:
-
Halogenation : Limited success with Cl₂/FeCl₃ due to deactivation by CF₃O .
-
Cross-Coupling : Suzuki-Miyaura coupling at C-5 requires Pd(OAc)₂/XPhos (e.g., with phenylboronic acid, 65% yield) .
Trifluoromethoxy Group Stability
The CF₃O group is resistant to hydrolysis but susceptible to radical-mediated defluorination under UV light .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HF and CO₂ .
-
Photodegradation : UV exposure leads to CF₃O → COF₂ conversion (t₁/₂ = 48 h in methanol) .
Industrial-Scale Considerations
Scientific Research Applications
2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Key Observations :
- Trifluoromethoxy Group Impact : Compounds with -CF₃O substituents (e.g., 7e, 7f) exhibit lower melting points (73–125°C) compared to nitro- or chloro-substituted analogs (268–292°C), likely due to reduced crystallinity from bulky -CF₃O groups .
- Aminomethyl Functionality: The presence of -CH₂NH₂ in the target compound may enhance solubility in polar solvents compared to halogenated derivatives (e.g., 7e, 7f), though experimental data are needed for confirmation.
Biological Activity
2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in neuroprotection and anticancer effects. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.
Neuroprotective Effects
Research has indicated that derivatives of pyridine, including those with trifluoromethoxy substitutions, exhibit neuroprotective properties. A study demonstrated that certain aromatic carbamate derivatives, which include similar structural motifs, protect neurons from apoptosis induced by etoposide. These compounds were shown to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through the induction of beclin 1 .
Table 1: Neuroprotective Activity of Pyridine Derivatives
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine | 3 | 80 |
| Aromatic Carbamate A | 0.1 | 84 |
| Aromatic Carbamate B | 3 | 80 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar trifluoromethyl derivatives can inhibit the growth of aggressive cancer cell lines. For instance, a related compound decreased the viability of MDA-MB-231 breast cancer cells by 55% at a concentration of 10 μM after three days of treatment .
Table 2: Anticancer Activity Against MDA-MB-231 Cells
| Compound | Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine | 10 | 55 |
| Control (Vehicle) | - | - |
The mechanisms through which 2-(aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine exerts its biological effects are not fully elucidated but may involve:
- Modulation of Apoptotic Pathways : By altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Induction of Autophagy : Promoting cellular survival under stress conditions.
- Inhibition of Tumor Growth : By disrupting cellular signaling pathways essential for cancer cell proliferation.
Case Studies
-
Neuroprotection in Stem Cell-Derived Neurons :
A study utilized human induced pluripotent stem cell-derived neurons to evaluate the neuroprotective effects of pyridine derivatives. The results indicated significant protection against etoposide-induced apoptosis, demonstrating the translational potential of these compounds in neurodegenerative disease models . -
Antitumor Efficacy in Animal Models :
In vivo studies involving xenograft models showed that similar compounds could significantly reduce tumor size and improve survival rates in treated mice compared to controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Aminomethyl)-3-methyl-4-(trifluoromethoxy)pyridine, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution using mixed alkali systems (e.g., KOH/K₂CO₃) and trifluoroethanol as a solvent. For example, a related pyridine derivative was synthesized with a 71% yield by substituting nitro groups with trifluoroethoxy moieties under reflux conditions . Purification involves column chromatography and recrystallization. Purity (>99%) is validated via HPLC with UV detection at 254 nm and mass spectrometry for molecular confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy and aminomethyl groups). ¹⁹F NMR confirms trifluoromethyl environments .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C) and ~3350 cm⁻¹ (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .
Q. How does the trifluoromethoxy group influence solubility and stability under varying pH conditions?
- Methodology : The electron-withdrawing trifluoromethoxy group reduces basicity, enhancing stability in acidic media. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate but can be improved via salt formation (e.g., HCl salts of the aminomethyl group). Stability studies should include accelerated degradation tests (40°C/75% RH) with HPLC monitoring .
Q. What are the key safety precautions for handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H313 hazard).
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233 codes) .
Advanced Research Questions
Q. How can DFT calculations predict the compound’s interaction with biological targets like CYP enzymes?
- Methodology : Density Functional Theory (DFT) models electron distribution at the pyridine ring and trifluoromethoxy group. For CYP1B1 inhibition, docking studies (e.g., AutoDock Vina) show donor-acceptor interactions between the pyridine nitrogen and heme iron. Charge transfer analysis (NBO) quantifies binding affinity .
Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for pyridine derivatives?
- Methodology :
- Positional Isomer Analysis : Compare inhibitory activity of C2 vs. C3/C4 pyridine derivatives. For example, C2-substituted analogs show 6-fold higher CYP1B1 inhibition (IC₅₀ = 0.011 μM) due to steric alignment with the catalytic site .
- Functional Group Modification : Replace trifluoromethoxy with methoxy or chloro groups to assess electronic effects on binding .
Q. How can in vitro assays (e.g., EROD) evaluate the compound’s enzyme inhibition potency?
- Methodology :
- EROD Assay : Use recombinant CYP1B1-expressing cells (e.g., HepG2) incubated with 7-ethoxyresorufin. Measure resorufin fluorescence (Ex/Em: 530/585 nm) to calculate IC₅₀. Include α-naphthoflavone as a positive control (IC₅₀ = 0.083 μM) .
- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. What are the common byproducts during synthesis, and how are they mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
